molecular formula C23H26N4O4S B2917091 4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891145-85-0

4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2917091
CAS No.: 891145-85-0
M. Wt: 454.55
InChI Key: RKPLOUBWFAEOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-ylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide ( 891145-85-0) is a synthetic organic compound with a molecular formula of C₂₃H₂₆N₄O₄S and a molecular weight of 454.5 g/mol . This benzamide derivative features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its significant role in the development of novel antibacterial agents . Compounds within this structural class, specifically N-(1,3,4-oxadiazol-2-yl)benzamides, have demonstrated potent activity against challenging bacterial pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), with some analogs showing minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL . Research into similar molecules has revealed multifaceted mechanisms of action, including the disruption of menaquinone biosynthesis, depolarization of bacterial membranes, and induction of iron starvation, positioning them as promising multitargeting antibiotics to combat drug resistance . This specific compound, provided for research use only, is a valuable chemical tool for biologists and medicinal chemists exploring new therapeutic strategies against multidrug-resistant bacterial infections. Its structure combines an azepane-sulfonyl group with a dimethylphenyl-oxadiazole moiety, offering a unique profile for structure-activity relationship (SAR) studies. All products are intended for laboratory research purposes and are not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-16-7-12-20(17(2)15-16)22-25-26-23(31-22)24-21(28)18-8-10-19(11-9-18)32(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPLOUBWFAEOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide Variations : The azepane group in the target compound may enhance solubility compared to smaller cyclic sulfonamides (e.g., cyclohexyl in LMM11 ).
  • Oxadiazole Substituents : The 2,4-dimethylphenyl group in the target compound likely improves hydrophobic interactions in enzyme binding compared to 4-methoxyphenyl (LMM5) or phenyl (VNI) .

Key Observations :

  • Antifungal Potential: The azepane sulfonyl group in the target compound shares functional similarities with LMM5 and VNI, which target fungal/protozoan enzymes .
  • Cytotoxicity : Oxadiazole derivatives with aromatic substituents (e.g., naphthalene in ) demonstrate HDAC inhibition, suggesting possible anticancer applications for the target compound.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons
Compound Name & Reference Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
Target Compound 468.6 3.8 Moderate (azepane enhances solubility)
LMM5 ~492.55 4.2 Low (bulky benzyl group)
VNI ~496.35 5.1 Low (lipophilic dichlorophenyl)

Key Observations :

  • Structural Optimization : The 2,4-dimethylphenyl group may reduce metabolic degradation compared to unsubstituted phenyl rings .

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